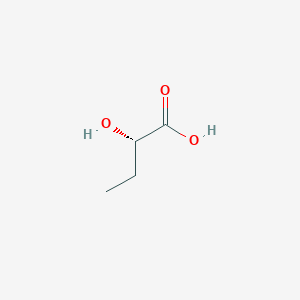

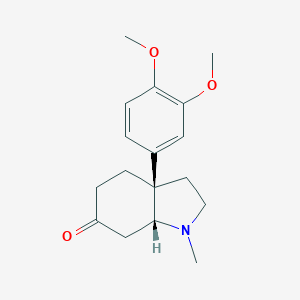

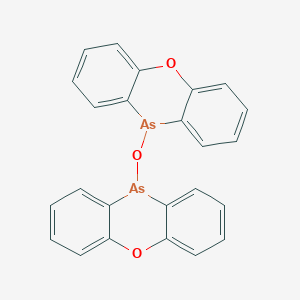

![molecular formula C6H12N2O2S B035872 cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 1212331-13-9](/img/structure/B35872.png)

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazine compounds involves complex reactions, including the alkylation of tetrahydropyridine derivatives followed by cyclization and hydrogenation under specific conditions. For instance, the synthesis of cis- and trans-3-(octahydro-1H-pyrano[4,3-c]pyridin-8a-yl)phenols and related compounds involves meticulous steps to ensure the desired configuration and yield of the target compounds (Bays et al., 1989).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. The molecular structure of related complexes, such as hexarhenium(III) clusters with pyrazine ligands, showcases the importance of X-ray crystallography in confirming configurations and understanding the electronic interactions within the molecule (Yoshimura et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving pyrazine derivatives highlight the compound's versatility and reactivity. For example, the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidine-2-carboxamides and related octahydro-2H-pyrido[1,2-a]pyrazines demonstrates the potential for synthesizing substance P antagonists, showcasing the compound's applicability in medicinal chemistry (Rogiers et al., 2001).

Aplicaciones Científicas De Investigación

Photophysical Properties and Redox Characteristics of Hexarhenium(III) Clusters A study explores the electrochemical and photophysical properties of hexarhenium(III) clusters featuring N-heterocyclic ligands, including pyrazine derivatives. The research highlights the ligand-centered redox waves and suggests electronic interactions through the cluster core, indicating potential applications in luminescence and redox-based technologies (Yoshimura et al., 2000).

Catalytic Applications in CO2 Hydrogenation The synthesis and reactivity of iron complexes with a pyrazine-based pincer ligand are discussed, focusing on their application in catalytic low-pressure hydrogenation of carbon dioxide to formate salts. This showcases the role of such complexes in facilitating environmentally beneficial reactions (Rivada‐Wheelaghan et al., 2015).

Coordination Chemistry and Molecular Architecture Research on the coordination chemistry of pyrazine derivatives with platinum(II) reveals their utility in forming complex molecular architectures. These findings contribute to our understanding of metal-ligand interactions and their potential in designing novel materials (Willermann et al., 2006).

Synthesis of Purinyl Homocarbanucleosides A study on the synthesis of novel purinyl-1'-homocarbanucleosides based on a cyclopenta[b]pyrazine system opens pathways for creating new nucleoside analogs, which are crucial in developing therapeutic agents (Balo et al., 2008).

Substance P Antagonists Research into the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidinecarboxamides and related octahydro-2H-pyrido[1,2-a]pyrazines illuminates their potential as Substance P antagonists, highlighting therapeutic applications in pain management (Rogiers et al., 2001).

Safety And Hazards

Propiedades

IUPAC Name |

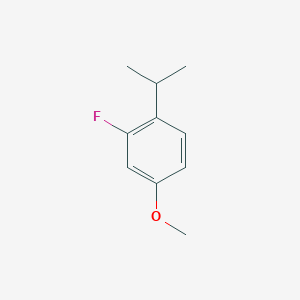

(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2/t5-,6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPSKZNDAZYXNY-OLQVQODUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CS(=O)(=O)CC2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]2CS(=O)(=O)C[C@H]2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

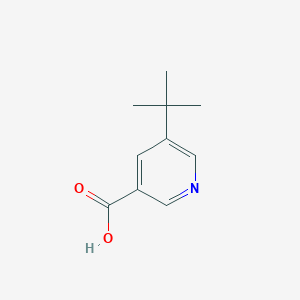

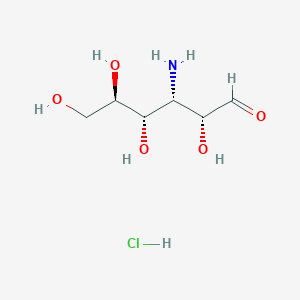

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)